molecular formula C13H14O3 B1601882 3-Oxocyclohexyl benzoate CAS No. 62784-62-7

3-Oxocyclohexyl benzoate

Cat. No.: B1601882
CAS No.: 62784-62-7
M. Wt: 218.25 g/mol
InChI Key: SWVSKVATFCRHJX-UHFFFAOYSA-N
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Description

3-Oxocyclohexyl benzoate is an organic compound with the molecular formula C13H14O3 It is a derivative of benzoic acid and cyclohexanone, featuring a cyclohexyl ring with a ketone group at the third position and a benzoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Oxocyclohexyl benzoate can be synthesized through the esterification of 3-oxocyclohexanecarboxylic acid with benzoic acid. The reaction typically involves the use of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions with an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Oxocyclohexyl benzoate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzoate ester group can undergo nucleophilic substitution reactions, where the ester is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: 3-Oxocyclohexanecarboxylic acid.

    Reduction: 3-Hydroxycyclohexyl benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

3-Oxocyclohexyl benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Comparison with Similar Compounds

    Cyclohexanone: A simple ketone with a cyclohexyl ring, used as a solvent and in the production of nylon.

    Benzoic Acid: A simple aromatic carboxylic acid with antimicrobial properties, used as a food preservative.

    3-Hydroxycyclohexyl Benzoate: A reduced form of 3-oxocyclohexyl benzoate, with an alcohol group instead of a ketone.

Uniqueness: this compound is unique due to its combination of a cyclohexyl ring with a ketone group and a benzoate ester group. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(3-oxocyclohexyl) benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O3/c14-11-7-4-8-12(9-11)16-13(15)10-5-2-1-3-6-10/h1-3,5-6,12H,4,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWVSKVATFCRHJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(=O)C1)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20574177
Record name 3-Oxocyclohexyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62784-62-7
Record name 3-Oxocyclohexyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20574177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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